H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH
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Overview
Description
The compound H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH is a peptide sequence that includes glycine, proline, arginine, glutamic acid, tyrosine, and hydroxyproline residues. This sequence is notable for its inclusion of hydroxyproline, which is a post-translationally modified amino acid commonly found in collagen. The presence of hydroxyproline is crucial for the stability of the collagen triple helix structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: Hydroxyproline residues can be oxidized to form reactive intermediates.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, N-hydroxysuccinimide (NHS) esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can lead to the formation of reactive aldehydes, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying collagen stability and interactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling.
Medicine: Explored for its potential in wound healing and tissue engineering due to its collagen-like properties.
Industry: Utilized in the development of biomaterials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH involves its interaction with cellular receptors and extracellular matrix components. The hydroxyproline residues play a crucial role in stabilizing the peptide’s structure, allowing it to mimic natural collagen. This interaction can influence cell behavior, promoting adhesion, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: A shorter peptide with similar amino acid composition but lacking hydroxyproline.
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: Another collagen-like peptide with a different sequence but similar properties.
Uniqueness
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: is unique due to its specific sequence and the presence of multiple hydroxyproline residues. This composition enhances its stability and functionality, making it particularly useful for applications requiring collagen-like properties.
Properties
Molecular Formula |
C60H87N17O21 |
---|---|
Molecular Weight |
1382.4 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[(2S)-2-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H87N17O21/c61-23-47(84)72-16-2-6-39(72)55(93)71-36(5-1-15-64-60(62)63)51(89)67-26-48(85)73-17-3-7-40(73)58(96)77-30-35(81)22-44(77)54(92)68-27-49(86)74-18-4-8-41(74)57(95)76-29-34(80)21-43(76)53(91)65-24-45(82)69-37(13-14-50(87)88)56(94)75-28-33(79)20-42(75)52(90)66-25-46(83)70-38(59(97)98)19-31-9-11-32(78)12-10-31/h9-12,33-44,78-81H,1-8,13-30,61H2,(H,65,91)(H,66,90)(H,67,89)(H,68,92)(H,69,82)(H,70,83)(H,71,93)(H,87,88)(H,97,98)(H4,62,63,64)/t33?,34?,35?,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
QYWYRVCOGMYCRV-UGVXESELSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CC(C[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N5CC(C[C@H]5C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N6CC(C[C@H]6C(=O)NCC(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NCC(=O)N4CCCC4C(=O)N5CC(CC5C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N6CC(CC6C(=O)NCC(=O)NC(CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
Origin of Product |
United States |
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